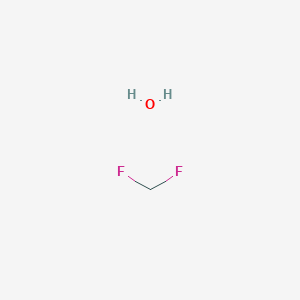
Difluoromethane water
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Difluoromethane is synthesized through the reaction of dichloromethane and hydrogen fluoride in the presence of a fluorination catalyst such as antimony pentachloride (SbCl₅). This reaction is typically carried out in the liquid phase . Industrial production methods have evolved to allow for continuous production in isolated chambers to mitigate the hazardous properties of hydrogen fluoride .
Chemical Reactions Analysis
Difluoromethane undergoes various chemical reactions, including:
Oxidation: Difluoromethane can be oxidized to produce carbon dioxide and hydrogen fluoride.
Substitution: It can participate in substitution reactions where the fluorine atoms are replaced by other functional groups.
Hydrolysis: In atmospheric water, difluoromethane hydrolyzes to form carbon dioxide and hydrogen fluoride.
Common reagents used in these reactions include oxidizing agents and nucleophiles. The major products formed from these reactions are typically carbon dioxide and hydrogen fluoride .
Scientific Research Applications
Difluoromethane has several scientific research applications:
Refrigeration: It is widely used as a refrigerant due to its low global warming potential and high efficiency.
Fire Suppression: Difluoromethane is used in fire suppression systems because of its ability to undergo endothermic processes.
Absorption and Separation: Recent studies have focused on using difluoromethane in absorption and separation processes, particularly with deep eutectic solvents and ionic liquids
Mechanism of Action
The mechanism by which difluoromethane exerts its effects involves its high thermal stability and ability to undergo endothermic processes. In refrigeration, it absorbs heat from the environment, which is then released elsewhere, providing a cooling effect . In fire suppression, the endothermic reaction helps to absorb heat and suppress flames .
Comparison with Similar Compounds
Difluoromethane is unique among hydrofluorocarbons due to its low global warming potential and high efficiency as a refrigerant. Similar compounds include:
Chlorodifluoromethane (CHClF₂): Also used as a refrigerant but has a higher global warming potential.
Trifluoromethane (CHF₃): Used in the semiconductor industry but is less efficient as a refrigerant compared to difluoromethane
Difluoromethane stands out due to its balance of efficiency and environmental impact, making it a preferred choice in various applications.
Properties
CAS No. |
163227-90-5 |
|---|---|
Molecular Formula |
CH4F2O |
Molecular Weight |
70.039 g/mol |
IUPAC Name |
difluoromethane;hydrate |
InChI |
InChI=1S/CH2F2.H2O/c2-1-3;/h1H2;1H2 |
InChI Key |
QREWGZSYEAFPGU-UHFFFAOYSA-N |
Canonical SMILES |
C(F)F.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















